molecular formula C9H9N5 B13853884 5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine

5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine

Cat. No.: B13853884
M. Wt: 187.20 g/mol
InChI Key: FLZPOHIFEKCPKP-UHFFFAOYSA-N
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Description

5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and triazine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-aminopyridine with cyanogen bromide, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine moiety but differs in the ring structure.

    3-Methylpyridine: Contains the same methylpyridine group but lacks the triazine ring.

    1,2,4-Triazine: Contains the triazine ring but lacks the pyridine moiety.

Uniqueness

5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine is unique due to the combination of pyridine and triazine rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

5-(3-methylpyridin-2-yl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H9N5/c1-6-3-2-4-11-8(6)7-5-12-14-9(10)13-7/h2-5H,1H3,(H2,10,13,14)

InChI Key

FLZPOHIFEKCPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=NC(=N2)N

Origin of Product

United States

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